molecular formula C11H11ClN4O B2925720 2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide CAS No. 2411253-01-3

2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide

Cat. No.: B2925720
CAS No.: 2411253-01-3
M. Wt: 250.69
InChI Key: NMCHYGGIBGBPJJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted triazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced triazole derivatives.

    Hydrolysis: Carboxylic acids and triazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-containing antidepressant.

Uniqueness

2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenyl-substituted triazole ring differentiates it from other triazole derivatives, potentially offering unique advantages in its applications .

Properties

IUPAC Name

2-chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-6-10(17)13-7-9-14-11(16-15-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCHYGGIBGBPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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